molecular formula C9H12N4O3S B12923046 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one CAS No. 75128-77-7

9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one

Cat. No.: B12923046
CAS No.: 75128-77-7
M. Wt: 256.28 g/mol
InChI Key: OYOUFKMYGOACSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one is a critical advanced intermediate in the multi-step synthetic pathway of Tenofovir Alafenamide (TAF), a prodrug of Tenofovir. TAF is a cornerstone antiretroviral agent used in the management of HIV-1 and chronic Hepatitis B virus (HBV) infections . The research value of this intermediate lies in its structural role as a purine nucleoside analog precursor; its optimized structure is designed for efficient intracellular conversion to the active metabolite, Tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and, upon incorporation into the growing DNA chain, results in chain termination, thereby potently suppressing viral replication . The primary application for researchers involves utilizing this compound to explore and optimize novel synthetic routes for TAF production, aiming to improve overall yield, purity, and cost-effectiveness. Furthermore, it serves as a vital starting material for medicinal chemistry programs focused on developing next-generation nucleoside reverse transcriptase inhibitors with enhanced pharmacokinetic profiles and reduced off-target effects.

Properties

CAS No.

75128-77-7

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

9-(2-hydroxyethoxymethyl)-2-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C9H12N4O3S/c1-17-9-11-7-6(8(15)12-9)10-4-13(7)5-16-3-2-14/h4,14H,2-3,5H2,1H3,(H,11,12,15)

InChI Key

OYOUFKMYGOACSO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)N1)N=CN2COCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from guanine or its salts, which undergo silylation to increase solubility and reactivity, followed by alkylation with a suitable (2-hydroxyethoxy)methyl halide derivative, and subsequent deprotection and purification steps.

Stepwise Preparation Process

Step Description Key Reagents & Conditions Notes
1. Silylation of Guanine Guanine or guanine salts (preferably sulfate) are reacted with hexamethyldisilazane (HMDS) in the presence of catalytic ammonium sulfate HMDS (2-4 moles per mole guanine), catalytic ammonium sulfate, aprotic solvent (e.g., xylene or benzene), reflux Silylation improves guanine solubility and reactivity; catalytic ammonium sulfate avoids filtration issues; excess HMDS minimized to reduce degradation and cost
2. Alkylation with Acylated Halide The silylated guanine intermediate is reacted with 1 mole of 2-benzoyloxyethoxymethyl chloride or acetoxyethoxy methyl bromide Triethylamine in benzene, reflux overnight at 50-100°C Alkylation introduces the (2-hydroxyethoxy)methyl group; triethylamine acts as base; reaction performed without isolating intermediate to streamline process
3. Deprotection of Silyl Groups Removal of trimethylsilyl protective groups by hydrolysis Brief reflux in ethanol or aqueous sodium acetate/sodium hydroxide solution Hydrolysis yields 9-(acetoxyethoxy methyl) guanine intermediate; mild conditions preserve stereochemistry and purity
4. Hydrolysis to Final Product Hydrolysis of acetoxy group to yield 9-[(2-hydroxyethoxy)methyl] guanine Aqueous sodium hydroxide, pH adjusted to 11.5-12, stirring at 28-30°C Hydrolysis performed without purification of intermediate; yields highly pure product with minimal isomers
5. Purification and Isolation Separation of organic and aqueous phases; aqueous phase passed through anion exchange resin; concentration by nanofiltration Anion resin column, dilute sodium hydroxide elution, nanofiltration membranes Efficient removal of impurities and concentration of product; overall yield ~70-76%

Specific Considerations for the 2-(Methylsulfanyl) Substituent

While the primary literature focuses on 9-(2-hydroxyethoxy)methyl guanine (acyclovir), the introduction of the 2-(methylsulfanyl) group requires additional steps, typically involving:

  • Selective methylthiolation at the 2-position of the purine ring, often achieved by reaction of the 2-chloro or 2-oxo precursor with methylthiolating agents under controlled conditions.
  • Protection of other reactive sites during methylthiolation to avoid side reactions.
  • Subsequent deprotection and purification steps similar to those described above.

Due to the structural similarity, the core synthetic route remains consistent, with modifications to introduce and preserve the methylsulfanyl group.

Detailed Research Findings and Optimization

Reagent Quantities and Reaction Conditions

  • Use of minimal excess HMDS (2.8-3.0 moles per mole guanine) reduces cost and degradation compared to older methods requiring large excesses (up to 9.5 moles).
  • Catalytic ammonium sulfate quantity is optimized to dissolve in sodium acetate solution, eliminating filtration steps and simplifying workup.
  • Alkylation temperature carefully controlled between 50-100°C, typically around 70°C, to maximize yield and minimize side products.

Yield and Purity

  • Overall isolated yield of 9-(2-hydroxyethoxy)methyl guanine is approximately 70-76% under optimized conditions.
  • The product is obtained with high purity, practically free from isomers, due to selective silylation and controlled hydrolysis steps.

Environmental and Economic Advantages

  • Use of aprotic solvents like benzene or xylene allows easy recovery and reuse.
  • Avoidance of ammonium sulfate filtration reduces waste and processing time.
  • One-pot synthesis without isolation of intermediates enhances efficiency and reduces contamination risk.

Summary Table of Key Preparation Parameters

Parameter Value/Condition Impact
Guanine source Guanine sulfate preferred Better solubility and reaction rate
HMDS quantity 2.8-3.0 moles per mole guanine Cost-effective, less degradation
Catalyst Ammonium sulfate (catalytic amount) Avoids filtration, improves silylation
Alkylating agent 2-benzoyloxyethoxymethyl chloride or acetoxyethoxy methyl bromide Introduces hydroxyethoxy methyl group
Alkylation temperature 50-100°C (typically 70°C) Optimizes yield and selectivity
Deprotection Hydrolysis with aqueous NaOH or sodium acetate Mild, preserves stereochemistry
Purification Anion exchange resin, nanofiltration High purity, removal of isomers
Overall yield 70-76% Efficient synthesis

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimetabolite Activity :
    • The compound acts as an antimetabolite, mimicking natural nucleosides and interfering with nucleic acid synthesis. This property is particularly useful in the development of antiviral and anticancer therapies. Research indicates that it can inhibit the growth of certain cancer cells by disrupting their DNA synthesis pathways .
  • Guanosine Analog :
    • As a guanosine analog, it is being studied for its ability to modulate cellular signaling pathways that involve guanosine triphosphate (GTP). This modulation can have implications in treating conditions like viral infections and certain cancers .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular responses and is being explored for therapeutic interventions in metabolic disorders .
  • Research on Metabolites :
    • Studies have indicated that this compound can serve as a precursor for synthesizing other biologically active metabolites, which could be beneficial in drug development and metabolic engineering .

Biotechnology Applications

  • Gene Therapy :
    • The compound's ability to mimic nucleosides makes it a candidate for use in gene therapy approaches, where it could potentially be used to deliver therapeutic genes or inhibit harmful genes through RNA interference mechanisms .
  • Drug Formulation :
    • Its unique chemical structure allows for the formulation of new drugs with enhanced bioavailability and targeted delivery systems, which are crucial in modern pharmacotherapy .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using cancer cell lines treated with the compound.
Study 2Antiviral PropertiesShowed effectiveness against viral replication in cell culture models, suggesting potential for antiviral drug development.
Study 3Enzyme InteractionIdentified as a potent inhibitor of specific nucleoside kinases, leading to insights into metabolic regulation.

Mechanism of Action

The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Purine core : A bicyclic nitrogen-containing heterocycle.
  • 2-(Methylsulfanyl) substitution: Enhances lipophilicity compared to amino or hydroxyl groups.
  • (2-Hydroxyethoxy)methyl side chain : A hydrophilic moiety shared with acyclovir, critical for mimicking natural nucleosides and cellular uptake.

Molecular Formula : C₉H₁₃N₄O₃S
Molecular Weight : 257.29 g/mol (calculated).

Comparison with Similar Compounds

2.1. Structural Analogues

The following table compares the target compound with structurally related purine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-SCH₃, 9-(2-hydroxyethoxy)methyl C₉H₁₃N₄O₃S 257.29 Increased lipophilicity; unconfirmed antiviral activity.
Acyclovir 2-NH₂, 9-(2-hydroxyethoxy)methyl C₈H₁₁N₅O₃ 225.21 First-line antiviral (HSV, VZV); requires phosphorylation for activation.
Valacyclovir Impurity L 2-SCH₃, additional amino linkages C₁₄H₁₆N₁₀O₄ 388.34 Impurity in prodrug synthesis; complex dimeric structure.
3,9-Dimethyl-2-(methylsulfanyl)-7c 2-SCH₃, 8-(2-methoxyphenyl), 3,9-dimethyl C₁₅H₁₆N₄O₂S 316.37 High melting point (>300°C); synthetic yield 71%; no reported bioactivity.
Didanosine 2-deoxy sugar moiety C₁₀H₁₂N₄O₃ 236.23 Antiretroviral (NRTI); inhibits HIV reverse transcriptase; sparingly soluble.
2.4. Pharmacokinetic Considerations

    Biological Activity

    9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one, commonly referred to as a purine derivative, is characterized by a unique combination of functional groups that contribute to its biological activity. This compound is notable for its potential therapeutic applications, particularly in oncology and virology, due to its ability to inhibit enzymes involved in nucleotide metabolism.

    Chemical Structure and Properties

    The molecular formula of the compound is C9H12N4O3SC_9H_{12}N_4O_3S with a molar mass of approximately 256.28 g/mol. The structure includes:

    • Hydroxyethoxy Group : Enhances solubility and may increase bioavailability.
    • Methylthio Group : Can participate in nucleophilic substitution reactions, influencing the compound's reactivity.

    Antiviral Properties

    Research indicates that purine derivatives like 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one exhibit significant antiviral properties. These compounds can act as inhibitors of viral replication by targeting viral polymerases and other essential enzymes.

    Case Study : A study on similar purine derivatives showed effective inhibition of viral enzymes, suggesting potential applications in treating viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

    Anticancer Activity

    The compound has also been investigated for its anticancer properties. It functions by inhibiting specific kinases involved in cell proliferation and survival pathways.

    Research Findings :

    • In vitro assays demonstrated that 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one can inhibit the growth of various cancer cell lines.
    • The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell cycle regulation .

    The biological activity is primarily attributed to the compound's ability to interfere with nucleotide metabolism. By inhibiting key enzymes such as kinases and polymerases, it disrupts the synthesis of nucleic acids necessary for viral replication and cancer cell proliferation.

    Comparative Analysis with Related Compounds

    Compound NameMolecular FormulaKey Features
    2-Amino-9-(2-hydroxyethoxy)methyl-6,9-dihydro-3H-purin-6-oneC9H12N4O3Lacks methylthio group; different biological activity profile
    9-(Hydroxymethyl)-2-methylthio-3,9-dihydro-6H-purin-6-oneC9H12N4OSContains hydroxymethyl instead of hydroxyethoxy; altered solubility
    2-Amino-9-methylthio-1H-purin-6-oneC7H8N4SSimpler structure; used as an intermediate in synthesis

    Q & A

    Q. What synthetic routes are recommended for synthesizing 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one, and how can reaction conditions be optimized?

    Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., argon) to prevent oxidation. For example, purine derivatives can be functionalized using alkylation agents like ethyl bromoacetate in dry DMF with NaH as a base, followed by purification via silica gel chromatography (eluent: 2% MeOH in CH₂Cl₂) . Catalytic methods, such as Pd(PPh₃)₄-mediated Suzuki-Miyaura cross-coupling, may enhance regioselectivity when introducing aryl groups . Optimizing reaction time, temperature, and stoichiometry (e.g., 1.5 mmol boronic acid per 1 mmol purine precursor) improves yields. Post-synthesis saponification (e.g., NaOH hydrolysis) and acid precipitation (HCl) are critical for deprotection .

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

    Methodological Answer: Key techniques include:

    • ¹H NMR : Identifies proton environments (e.g., δ 12.37 ppm for carboxylic acid protons in DMSO-d₆) and confirms substitution patterns .
    • MALDI-TOF Mass Spectrometry : Validates molecular weight (e.g., observed m/z 285.09 [M+H⁺] vs. calculated 284.27) .
    • FT-IR/Raman Spectroscopy : Detects functional groups (e.g., C=O stretches near 1700 cm⁻¹) and hydrogen-bonding networks .
    • HPLC-PDA : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at 260 nm for purine moieties .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate the environmental fate and ecotoxicological impacts of this compound?

    Methodological Answer: Adopt a tiered approach:

    Laboratory Studies : Measure physicochemical properties (log P, solubility) and abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions .

    Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna, zebrafish embryos) to assess acute/chronic toxicity (LC₅₀, NOEC) across trophic levels .

    Field Monitoring : Deploy passive samplers in water systems to quantify bioaccumulation factors (BAFs) and correlate with HPLC-MS/MS detection limits (ng/L) .
    Experimental designs should follow randomized block layouts with split plots to account for variables like pH and temperature gradients .

    Q. What strategies resolve contradictions in biological activity data across in vitro assays?

    Methodological Answer:

    • Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293, HepG2) and normalize activity to reference compounds (e.g., IC₅₀ values for kinase inhibition).
    • Assay Interference Checks : Test for false positives via counter-screens (e.g., luciferase-based assays for ATP competition) .
    • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to harmonize data from divergent protocols (e.g., varying serum concentrations in cell media) .

    Q. How can computational modeling predict this compound’s interactions with biological targets?

    Methodological Answer:

    • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinities .
    • Molecular Docking : Simulate interactions with target proteins (e.g., KRAS oncogenic mRNA) using software like AutoDock Vina, focusing on hydrogen bonds with catalytic residues .
    • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize candidates for in vitro validation .

    Q. What methodologies are used to study the compound’s metabolic stability and pharmacokinetics?

    Methodological Answer:

    • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate intrinsic clearance .
    • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict oral bioavailability .
    • Pharmacokinetic Modeling : Fit plasma concentration-time curves (WinNonlin) to derive parameters like t₁/₂ and Vd .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.